Product packaging for 2-Chloro-7-methyl-7h-purin-6-ol(Cat. No.:CAS No. 16017-76-8)

2-Chloro-7-methyl-7h-purin-6-ol

Cat. No.: B107987
CAS No.: 16017-76-8
M. Wt: 184.58 g/mol
InChI Key: HTRDGUDBXFNIOU-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-purin-6-ol is a key chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its primary research value lies in the construction of diverse purine-based compound libraries for biological screening. This compound is particularly valuable in oncology research, where substituted purine cores are investigated for their ability to inhibit critical protein kinases and chaperones involved in cancer proliferation and survival. For instance, synthetic exploration of the 6- and 7- positions of the 7H-purine scaffold has yielded potent dual inhibitors of EGFR and HER2 tyrosine kinases, which are important targets in breast cancer research . Some resulting compounds have demonstrated promising in vitro activity against lapatinib-resistant cancer cell lines, indicating potential for overcoming drug resistance . Furthermore, the purine scaffold is a recognized structure in the design of inhibitors targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone that facilitates the stability of numerous oncoproteins . Research into novel purine-based inhibitors aims to optimize interactions within the hydrophobic binding pocket of Hsp90, providing a strategic approach for developing potential anticancer agents with improved selectivity and efficacy . As a building block, this compound provides researchers with a reactive site for further functionalization, enabling the exploration of structure-activity relationships that are crucial for advancing drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4O B107987 2-Chloro-7-methyl-7h-purin-6-ol CAS No. 16017-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRDGUDBXFNIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278515
Record name 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one
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Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16017-76-8
Record name 2-Chloro-1,7-dihydro-7-methyl-6H-purin-6-one
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Record name NSC 7860
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Record name 16017-76-8
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Record name 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one
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Synthetic Methodologies for 2 Chloro 7 Methyl 7h Purin 6 Ol and Its Analogs

Established Synthetic Pathways for 2-Chloro-7-methyl-7H-purin-6-ol

The formation of this compound is typically achieved through multi-step synthetic sequences that begin with appropriately substituted purine (B94841) precursors. These pathways are designed to introduce the chloro and methyl groups at the desired positions of the purine ring system.

Reaction of Substituted Purine Precursors with Specific Reagents

A plausible and commonly employed strategy for the synthesis of this compound involves the N7-methylation of a suitable 2-chloropurine precursor, followed by hydrolysis. A key starting material for this pathway is 2,6-dichloropurine (B15474). The synthesis can be conceptualized in the following steps:

N7-Methylation of 2,6-Dichloropurine: The first step is the regioselective methylation at the N7 position of the purine ring. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. acs.org However, specific reaction conditions can be optimized to favor the formation of the N7-methylated product. This can involve the use of specific bases and solvents that influence the site of alkylation.

Selective Hydrolysis of the 6-Chloro Group: Following the successful N7-methylation to yield 2,6-dichloro-7-methyl-7H-purine, the next step is the selective hydrolysis of the chlorine atom at the C6 position. The chloro group at C6 is generally more reactive towards nucleophilic substitution than the one at C2. By carefully controlling the hydrolysis conditions, such as using a mild base and controlled temperature, the C6-chloro group can be selectively replaced by a hydroxyl group to yield the final product, this compound.

Strategic Intermediate Formations in Purine Synthesis

The synthesis of this compound relies on the formation of key strategic intermediates. These intermediates are crucial for directing the regioselectivity of the reactions and for introducing the required functional groups.

A critical intermediate in the pathway starting from 2,6-dichloropurine is 2,6-dichloro-7-methyl-7H-purine . The formation of this intermediate is the pivotal step that determines the final substitution pattern of the purine ring.

Another important class of intermediates in purine synthesis involves silylated purines. The use of silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA), can be employed to protect the acidic protons on the purine ring. These silylated intermediates can then undergo alkylation reactions, often with altered regioselectivity compared to the direct alkylation of the parent purine. For instance, the reaction of N-trimethylsilylated purines with alkyl halides in the presence of a Lewis acid like SnCl₄ has been shown to be a method for achieving N7-regioselective alkylation. acs.orgnih.gov

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of N-substituted purines is controlling the regioselectivity of the alkylation, as reactions can occur at either the N7 or N9 position of the imidazole (B134444) ring. The development of strategies to selectively target the N7 position while minimizing the formation of the N9 isomer is a key area of research in purine chemistry.

N7-Regioselective Alkylation Strategies in Purine Derivatization

Several strategies have been developed to achieve N7-regioselective alkylation of purines. One approach involves the use of specific catalysts and reaction conditions that favor kinetic control over thermodynamic control. For example, the use of a Lewis acid catalyst like SnCl₄ in conjunction with a silylated purine derivative and an alkyl halide can promote alkylation at the N7 position. acs.orgnih.gov

The nature of the substituent at the C6 position of the purine ring can also play a crucial role in directing the regioselectivity of alkylation. Studies have shown that certain substituents at C6 can influence the electronic and steric environment of the purine ring, thereby favoring N7-alkylation. nih.gov

Furthermore, enzymatic methods are emerging as powerful tools for regioselective modifications of purines. While not yet specifically reported for this compound, enzymes like methyltransferases can exhibit high specificity for the N7 position of guanine (B1146940) in RNA, suggesting the potential for developing biocatalytic routes for the synthesis of N7-alkylated purines. nih.gov

Approaches to Minimize N9-Isomer Formation in Purine Alkylation

Minimizing the formation of the thermodynamically more stable N9-isomer is a key aspect of achieving high yields of the desired N7-alkylated product. Several approaches can be employed to achieve this:

Kinetic Control: By carrying out the alkylation reaction at low temperatures and for short reaction times, it is possible to favor the formation of the kinetically controlled N7-product over the thermodynamically favored N9-product.

Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the approach of the alkylating agent to the N9 position, thereby promoting alkylation at the less hindered N7 position.

Protecting Group Strategies: A multistep approach involving the protection of the N9 position allows for the selective alkylation of the N7 position. Subsequent deprotection then yields the desired N7-alkylated purine.

Advanced Chemical Modifications of the Purine Nucleus

Once the this compound core has been synthesized, further chemical modifications can be carried out to generate a diverse range of analogs. The presence of the chloro group at the C2 position and the hydroxyl group at the C6 position provides handles for various chemical transformations.

For instance, the chlorine atom at the C2 position can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. Similarly, the hydroxyl group at the C6 position can be further functionalized, for example, through etherification or esterification reactions. These modifications can be used to explore the structure-activity relationships of this class of compounds for various biological applications.

Advanced methodologies, such as microwave-assisted organic synthesis, can also be employed to accelerate these modification reactions and improve yields.

Halogenation and Amination Reactions on the Purine Core

Functionalization of the purine scaffold often begins with halogenated precursors, such as 2,6-dichloropurine, which serve as versatile starting points for subsequent substitutions. nih.gov The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic displacement, allowing for the stepwise introduction of various functionalities.

Halogenation: Direct halogenation of purine nucleosides is a key method for creating reactive intermediates. For instance, bromination can be effectively carried out at the C8 position of purine nucleosides using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govresearchgate.net The efficiency of these reactions can often be enhanced by the addition of Lewis acids. nih.gov

Amination: The introduction of amino groups can be achieved through several methods. One classical approach is the Chichibabin reaction, which uses potassium amide in liquid ammonia (B1221849) to introduce an amino group, often proceeding through a ring-opening and closing mechanism. Another method involves the oxidative amination of cuprated purine derivatives, prepared via magnesiation. nih.gov This technique allows for the preparation of primary, secondary, and tertiary aminated purines under mild conditions by using an oxidant like chloranil. nih.gov Furthermore, the chlorine atom at the C6 position of intermediates like 7-(tert-butyl)-6-chloropurine is readily displaced by amines, such as morpholine, to yield C6-aminated products. nih.gov

Alkylation and Arylation Techniques, including C6-Arylation and N7-Alkylation

The introduction of alkyl and aryl groups onto the purine nucleus is critical for generating structural diversity. Significant challenges in this area include controlling regioselectivity, particularly between the N7 and N9 positions of the imidazole ring. nih.govub.edu

C6-Arylation and Alkylation: Direct C6-alkylation can be challenging, but methods have been developed to overcome this. One strategy involves the SNAr reaction of 6-chloropurines with nucleophiles like 3-alkyl-acetylacetone under microwave irradiation, providing C6-alkylated purines with high selectivity. nih.gov For C6-arylation, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of 6-chloropurines with arylboronic acids, are effective. figshare.com

N7-Alkylation: Achieving regioselective alkylation at the N7 position is a significant synthetic hurdle, as alkylation often favors the more thermodynamically stable N9 position. nih.govub.edu A noteworthy breakthrough is a direct, regioselective method for introducing tert-alkyl groups at the N7 position. nih.govnih.gov This reaction employs a Lewis acid catalyst, tin(IV) chloride (SnCl4), to react N-trimethylsilylated 6-substituted purines with a tert-alkyl halide. nih.govnih.gov This approach was developed to synthesize key intermediates like 7-(tert-butyl)-6-chloropurine. nih.govnih.gov Other methods for N7-alkylation include the reaction of 6-chloropurine (B14466) with reagents like (3-oxocyclobutyl)methyl trifluoromethanesulfonate (B1224126) in the presence of potassium hydroxide (B78521) and TDA-1. nih.gov

Reaction TypePurine SubstrateReagentsProductKey FeaturesReference
N7-tert-Alkylation6-Chloropurine1) BSA, DCE; 2) SnCl₄, tert-butyl bromide7-(tert-Butyl)-6-chloro-7H-purineDirect, regioselective N7-alkylation using a Lewis acid catalyst. nih.gov
N7-Alkylation6-Chloro-7H-purine(3-oxocyclobutyl)methyl trifluoromethanesulfonate, KOH, TDA-13-[(6-Chloro-7H-purin-7-yl)methyl]cyclobutan-1-oneAlkylation at N7 position. nih.gov
C6-Alkylation6-Chloropurine derivatives3-Alkyl-acetylacetone, MicrowaveC6-Alkylated purinesSelective C6-alkylation via S(N)Ar mechanism. nih.gov
C8-BrominationPurine nucleosides1,3-Dibromo-5,5-dimethylhydantoin (DBH), TMSOTf8-Bromopurine nucleosidesEfficient bromination at C8, enhanced by Lewis acid. nih.gov

Other Functional Group Transformations (e.g., Thiomethylation, Hydroxylation)

Thiomethylation: The introduction of sulfur-containing functional groups is another key transformation. For instance, 6-methylthiopurine is a common substrate in purine chemistry. nih.gov The chloro group at the C6 position of 7-(tert-butyl)-6-chloropurine can be substituted with a thiolate, such as sodium thiomethoxide, to yield 7-(tert-butyl)-6-(methylthio)-7H-purine. This demonstrates the utility of the 6-chloro group as a leaving group for installing sulfur-based substituents. nih.gov

Hydroxylation: The conversion of a 6-chloropurine to a 6-hydroxypurine (which exists in tautomeric equilibrium with the 6-oxopurine form) is a fundamental reaction. This transformation is typically achieved through hydrolysis. In biological systems, the hydroxylation of purines like hypoxanthine (B114508) (6-hydroxypurine) to xanthine (B1682287) and then to uric acid is catalyzed by enzymes such as xanthine oxidoreductase. researchgate.netresearchgate.netnih.govdovemed.com In synthetic chemistry, the conversion of the 6-chloro group to a 6-hydroxy group on the purine ring is a common step to produce analogs like the target molecule, this compound.

Catalytic Approaches in Purine Derivatization

Catalysis offers powerful tools for the selective and efficient functionalization of the purine ring, enabling reactions that are otherwise difficult to achieve. These methods include both Lewis acid and transition metal-free approaches.

Lewis Acid Catalysis in Purine Synthesis

Lewis acid catalysis activates substrates by coordinating to a lone-pair bearing atom, thereby increasing the electrophilicity of the substrate. wikipedia.org This principle has been effectively applied to purine chemistry.

A prime example is the highly regioselective N7-tert-alkylation of 6-substituted purines. nih.govnih.gov In this methodology, a Lewis acid such as SnCl4 is crucial. nih.govnih.gov The reaction proceeds by first silylating the purine with a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA), followed by the addition of SnCl4. The Lewis acid is believed to complex with the purine derivative, directing the incoming alkyl halide to the N7 position. nih.gov This method has proven effective for various 6-substituted purines, including 6-chloro, 6-methoxy, and 6-methylthiopurines. nih.gov The amount of Lewis acid catalyst is critical, with optimal results often requiring stoichiometric amounts relative to the purine substrate. nih.gov This catalytic strategy is analogous to the well-known Vorbrüggen glycosylation, where Lewis acids like SnCl4 are used to catalyze the formation of nucleosides. nih.gov Lewis acid catalysis is also a versatile strategy in the synthesis of other heterocyclic systems, such as pyrimidines and peptides. acs.orgnih.gov

Catalyst SystemReaction TypeSubstratesKey AdvantageReference
SnCl₄N7-tert-alkylationN-trimethylsilylated 6-substituted purines + tert-alkyl halideHigh regioselectivity for the N7 isomer over the N9 isomer. nih.govnih.gov
DBH / TMSOTf (Lewis Acid)C8-BrominationPurine nucleosidesEnhanced efficiency of bromination. nih.gov
Nickel/Lewis AcidC-H AlkylationPyridine derivativesDemonstrates cooperative catalysis for C-H functionalization. acs.org

Transition Metal-Free Methodologies for Purine Functionalization

Growing interest in green chemistry has spurred the development of transition metal-free methods for modifying purines. These approaches avoid the cost and potential toxicity associated with metal catalysts.

One innovative strategy is the direct C6–H alkylation of purines using alcohols as alkylating agents. researchgate.net This reaction is mediated by light (e.g., a blue LED) and uses oxalates to generate alkyl radicals from the alcohols. The method shows high regioselectivity for the C6 position and is tolerant of various functional groups. researchgate.net A similar metal-free approach uses 4-alkyl-1,4-dihydropyridines (DHPs) as the alkyl source, which are activated by an oxidant like potassium persulfate to achieve site-specific C6-H alkylation at room temperature. rsc.org

Another metal-free method is the direct C6-acylation of purines. rsc.org This reaction proceeds via a Minisci-type radical mechanism, using aldehydes as the acyl source and tert-butyl hydroperoxide (TBHP) as the oxidant. Despite the presence of three reactive C-H bonds on the purine ring (C2, C6, and C8), this method provides excellent regioselectivity for the C6 position. rsc.org

Spectroscopic and Structural Elucidation of 2 Chloro 7 Methyl 7h Purin 6 Ol Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be deduced.

For purine (B94841) derivatives, NMR is particularly useful for assigning protons and carbons in the purine ring system and for studying tautomeric equilibria. ymdb.ca In the case of 2-Chloro-7-methyl-7H-purin-6-ol, the ¹H NMR spectrum is expected to show a signal for the C8-H proton and a signal for the N7-methyl group. The ¹³C NMR spectrum would provide signals for all six carbon atoms in the purine core.

To illustrate, we can examine the NMR data for the closely related 7-methylguanosine (B147621). The ¹H NMR spectrum of 7-methylguanosine in water shows a distinct signal for the C8-H proton at approximately 9.08 ppm. nih.gov The protons of the N7-methyl group would also have a characteristic chemical shift. In the ¹H-¹³C HSQC spectrum of 7-methylguanosine, the C8-H correlation is observed with the C8 carbon appearing at a chemical shift of around 138.69 ppm. nih.gov The chemical shifts of other carbons in the purine ring, such as C2, C4, C5, and C6, can also be assigned using 2D NMR techniques.

The substitution of the amino group in 7-methylguanine (B141273) with a chlorine atom in this compound is expected to influence the chemical shifts of the neighboring carbon and nitrogen atoms due to the differing electronic effects (inductive and mesomeric) of chlorine versus an amino group. ymdb.ca Generally, the electronegative chlorine atom would be expected to deshield adjacent carbons, leading to a downfield shift in their ¹³C NMR signals compared to the amino-substituted analog. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Purine Core of 7-Methylguanosine in Water. nih.gov

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C8-H9.08138.69
C5-~110-120 (estimated)
C4-~150-160 (estimated)
C2-~150-160 (estimated)
C6-~160-170 (estimated)
N7-CH₃~4.0 (estimated)~35-40 (estimated)

Note: Estimated values are based on typical chemical shift ranges for purine systems.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (C₆H₅ClN₄O), the predicted monoisotopic mass is approximately 184.015 Da. nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern in an electron ionization (EI) mass spectrum can help to distinguish between isomers. For instance, the fragmentation of 7-methylguanine often involves the loss of HCN and CO from the pyrimidine (B1678525) ring, leading to characteristic fragment ions. nist.gov A study comparing the fragmentation of O⁶-methylguanine and N⁷-methylguanine demonstrated that while both isomers produce a fragment corresponding to the loss of the methyl group, the subsequent fragmentation pathways differ, allowing for their differentiation. researchgate.net

Similarly, for this compound, fragmentation would likely involve the loss of the methyl group (M-15), the chlorine atom (M-35/37), and cleavage of the purine ring. The specific fragmentation pattern would be a fingerprint for this particular isomer, allowing it to be distinguished from other isomers such as 2-Chloro-9-methyl-9H-purin-6-ol or 6-Chloro-7-methyl-7H-purin-2-ol.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry. nih.gov

AdductPredicted m/z
[M+H]⁺185.02246
[M+Na]⁺207.00440
[M-H]⁻183.00790
[M]⁺184.01463

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam group, C=C and C=N stretching vibrations of the purine ring, and the C-Cl stretching vibration.

The IR spectrum of 7-methylguanine, recorded as a KBr disc, shows a broad absorption in the region of 3400-3100 cm⁻¹ corresponding to N-H stretching vibrations of the amino group and the lactam N-H. nist.gov A strong absorption band around 1690-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam. The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains several bands due to the C=C and C=N stretching vibrations of the purine ring and the N-H bending vibrations. nist.gov

For this compound, the broad N-H stretching absorption would still be present due to the lactam group. The C=O stretching frequency would also be a prominent feature. The absence of the characteristic N-H stretching and bending vibrations of a primary amino group would be a key difference from the spectrum of 7-methylguanine. Additionally, a band corresponding to the C-Cl stretching vibration would be expected, typically in the region of 800-600 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound.

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H stretch (lactam)3400 - 3100 (broad)
C-H stretch (aromatic & methyl)3100 - 2850
C=O stretch (lactam)1700 - 1650
C=C and C=N stretch (purine ring)1600 - 1450
C-Cl stretch800 - 600

X-ray Crystallography for Absolute Structure Determination

The crystal structure of a purine derivative provides unambiguous evidence of its tautomeric form in the solid state. For this compound, X-ray crystallography would confirm the presence of the 6-oxo tautomer and the position of the methyl group at N7.

Studies on related purine derivatives, such as 7-methylguanosine, have revealed detailed structural information. For example, the crystal structure of a complex of 7-methylguanosine showed that the molecule exists in a zwitterionic form, with a positive charge on the imidazole (B134444) ring (due to methylation at N7) and a negative charge on the pyrimidine ring (due to deprotonation at N1). nih.gov This highlights how methylation at N7 can significantly alter the electronic properties and hydrogen bonding potential of the purine base. The conformation around the glycosidic bond (the bond between the purine and the sugar) can also be determined, which is crucial for understanding the structure of nucleosides and nucleotides. nih.gov

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. massbank.eumdpi.com These interactions play a critical role in determining the physical properties of the solid, such as its melting point and solubility.

In the crystal structures of purine derivatives, hydrogen bonding is a dominant feature. For this compound, the lactam group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. The nitrogen atoms in the purine ring can also act as hydrogen bond acceptors. Crystal structures of platinated 9-methylguanine (B1436491) complexes have shown the formation of novel guanine (B1146940) quartet structures held together by an extensive network of hydrogen bonds. rsc.org

Solid-State Structural Peculiarities of Purine Derivatives

The three-dimensional architecture of purine derivatives in the solid state is dictated by a complex interplay of non-covalent interactions. While direct crystallographic data for this compound is not extensively reported in publicly accessible literature, a detailed understanding of its structural peculiarities can be inferred by analyzing structurally analogous compounds. The solid-state packing is primarily governed by specific hydrogen-bonding motifs and aromatic stacking interactions, which are modulated by the electronic and steric effects of its substituents—namely the 2-chloro, 7-methyl, and 6-oxo groups.

In the solid state, the 6-ol tautomer is expected to exist predominantly as its more stable 6-oxo (lactam) tautomer: 2-chloro-7-methyl-7H-purin-6(1H)-one. This tautomeric preference is critical as it defines the available hydrogen bond donors and acceptors that direct the crystal packing.

Hydrogen Bonding Networks

Hydrogen bonding is a fundamental force in determining the structure of matter, particularly for molecules like purine derivatives that contain multiple donor and acceptor sites. nih.govnih.gov The stability of intermolecular complexes is largely dependent on the number and geometry of these hydrogen bonds. nih.govacs.org For this compound, the N7 position is blocked by a methyl group, which prevents its participation in the hydrogen-bonding schemes commonly observed in other purines, such as the Hoogsteen-type pairing. wikipedia.org This methylation forces the molecule to adopt alternative hydrogen-bonding patterns.

The primary hydrogen bond donor is the protonated N1 nitrogen, while the principal acceptors are the exocyclic carbonyl oxygen at C6 and the N3 ring nitrogen. This arrangement facilitates the formation of robust, self-complementary dimers or extended polymeric chains. The N–H⋯N and N–H⋯O interactions are among the most significant in establishing these structures. mdpi.com The 2-chloro substituent is generally considered a very weak hydrogen bond acceptor, but it can participate in other weak intermolecular contacts, including non-classical C—H⋯Cl interactions or halogen bonding.

The potential hydrogen-bonding sites are summarized in the table below.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Site Type Role Potential Interactions
N1-H Imidazole N-H Donor Forms strong hydrogen bonds, typically with a C6=O or N3 of an adjacent molecule.
C6=O Carbonyl Oxygen Acceptor Strong acceptor, frequently involved in forming dimer motifs with N1-H.
N3 Pyrimidine Nitrogen Acceptor A common acceptor site, contributing to the formation of extended networks.
N9 Imidazole Nitrogen Acceptor Can act as an acceptor, though often sterically shielded within a packed lattice.

Aromatic Stacking and Other Interactions

In addition to hydrogen bonding, the planar, electron-rich purine ring system promotes significant π-π stacking interactions, which are crucial for stabilizing the crystal lattice. nih.gov These interactions cause the molecules to arrange in parallel or near-parallel stacks. The presence of substituents on the purine core influences the geometry and strength of these stacking arrangements. acs.orgnih.gov

In related crystal structures of substituted purines, intermolecular stacking is evidenced by close inter-planar distances, often less than 4.0 Å. nih.gov For instance, the analysis of platinum(II) pincer complexes derived from purines revealed π-π stacking interactions that lead to molecular aggregation. nih.govacs.org Similarly, a study on a 6-chloro-purine derivative showed intermolecular π–π stacking with a centroid-to-centroid distance of 3.8968 (12) Å, which helps to form a three-dimensional network. nih.gov The electron-withdrawing nature of the chlorine atom at the C2 position can modulate the electronic character of the purine π-system, while the 7-methyl group introduces steric constraints that can influence the degree of overlap and offset in the stacked arrangement.

Crystallographic Data of a Related Purine Derivative

To provide a concrete example of the crystallographic parameters found in this class of compounds, the data for 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine is presented below. This molecule shares the 6-chloro-purine core, offering insight into how such structures organize in the solid state.

Table 2: Example Crystallographic Data for 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine nih.gov

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 10.0055 (3)
b (Å) 10.6931 (5)
c (Å) 12.5378 (5)
α (°) 93.692 (3)
β (°) 97.136 (3)
γ (°) 93.995 (3)
Volume (ų) 1324.16 (9)

| Z | 4 |

This data is for a structurally related compound and serves as an illustrative example.

Collectively, the solid-state structure of this compound derivatives is determined by a hierarchical combination of forces. Strong, directional hydrogen bonds establish primary motifs like dimers and tapes, which are then organized into a compact, three-dimensional lattice through weaker but cumulative π-π stacking and other van der Waals interactions.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-7-methyl-7H-purin-6(1H)-one
7-methylguanine
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine
6-chloro-9-ethylpurine
3-(2-pyridynyl)phenylboronic acid pinacol (B44631) ester
3-formylboronic acid
dimethylamine
p-anisidine

Structure Activity Relationship Sar Studies of 2 Chloro 7 Methyl 7h Purin 6 Ol Analogs

Impact of Substitution Patterns on Biological Efficacy

The biological activity of purine (B94841) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Modifications at the C2, C6, N7, and N9 positions, as well as the C8 position, have been extensively explored to delineate the SAR and optimize pharmacological profiles.

Influence of Halogenation at C2 and C6 Positions on Purine Activity

The C6 position of the purine ring is a key site for modification, and the presence of a halogen, particularly chlorine, makes it a versatile intermediate for further chemical derivatization. 6-Chloropurine (B14466) is a widely used starting material for the synthesis of a variety of purine derivatives with diverse biological activities. nih.gov The chlorine atom at the C6 position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Similarly, the C2 position is another critical point for substitution. The introduction of different substituents at C2 can significantly modulate the biological activity of purine analogs. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, modifications at the C2 position have been shown to influence potency and selectivity.

Effects of N-Alkylation (N7 vs N9 Isomers) on Activity and Selectivity

The alkylation of the purine ring can occur at either the N7 or N9 position, leading to the formation of two distinct regioisomers with potentially different biological activities and selectivities. Direct alkylation of purine derivatives often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. acs.org However, specific synthetic methods have been developed to achieve regioselective N7 alkylation. nih.gov

While N9-substituted purines are more common, N7-alkylated purines have demonstrated a range of interesting biological activities, including antiviral, anticancer, and cytotoxic effects. nih.gov The stability of these isomers can vary, with the N7-tert-butyl group showing instability in the presence of acids, in contrast to the stable N9-isomer. nih.govacs.org The differentiation between N7 and N9 isomers can be reliably achieved using NMR spectroscopy by comparing the chemical shifts of the C5 and C8 carbons. nih.govacs.org

The selectivity of alkylation at different nitrogen atoms within the purine ring is influenced by a preassociation mechanism, where the alkylating agent reacts within the solvation shell of its precursor. nih.gov This can lead to different product yields and ratios depending on the specific alkylating agent used. nih.gov

Role of Substituents at C6, C7, and C8 Positions of the Purine Core

Substituents at the C6, C7, and C8 positions of the purine core play a crucial role in determining the biological activity of its derivatives. As mentioned, the C6 position is a key handle for introducing diverse chemical moieties.

The C7 position, often involved in N-alkylation, also contributes significantly to the pharmacological profile. For example, certain N7-substituted adenines have exhibited antiviral and anticancer properties. nih.gov

The C8 position is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com Modifications at this position can influence the conformational preference of the glycosidic bond in purine nucleosides, which in turn can affect their biological activity. mdpi.com For instance, the introduction of a vinyl group at the C8 position of adenosine (B11128) has been shown to impart cytostatic activity against various tumor cell lines. mdpi.com Metal-assisted cross-coupling reactions are important for introducing carbon-based substituents at this position. mdpi.com

Elucidation of Key Pharmacophoric Features for Purine Scaffolds

Pharmacophore modeling is a powerful tool for identifying the key structural features required for the biological activity of purine-based compounds. For a series of 2,6,9-trisubstituted purine derivatives with cytotoxic activity, a preliminary pharmacophore model identified several essential features. nih.gov These include the presence of aromatic centers, a hydrogen bond acceptor/donor center, and a hydrophobic area. nih.gov The arrangement of these features was found to be consistent with the observed cytotoxic activity of the compounds. nih.gov

The purine scaffold itself is considered a "privileged scaffold" due to its ability to bind to a wide variety of biological targets by presenting different arrays of functional groups. nih.gov The elucidation of these pharmacophoric features aids in the rational design of new purine derivatives with improved activity and selectivity.

Design Principles for Enhanced Potency and Selectivity of Purine-Based Compounds

The design of potent and selective purine-based compounds relies on a systematic exploration of the SAR. By taking a known inhibitor as a lead compound, new series of purine derivatives can be designed and synthesized to establish comprehensive SAR. nih.gov

For example, in the development of CDK9 inhibitors, a 9H-purine core was used as the scaffold, and various substituents were introduced to explore the SAR. nih.gov This systematic approach led to the discovery of compounds with enhanced potency and selectivity for CDK9 over other kinases like CDK2. nih.gov

Key design principles include:

Targeted modifications: Introducing substituents at specific positions (C2, C6, C8, N7, N9) to optimize interactions with the target protein.

Isomer-specific synthesis: Developing synthetic strategies to isolate specific N7 or N9 isomers to harness their unique biological activities.

Pharmacophore-guided design: Utilizing pharmacophore models to guide the design of new analogs with the desired spatial arrangement of key chemical features.

Improving pharmacological profiles: Identifying and developing purine-based inhibitors with better structural characteristics and pharmacological properties compared to existing agents. nih.gov

The following table provides a summary of the impact of substitutions on the activity of purine analogs:

PositionType of SubstitutionImpact on Biological ActivityReference
C2 Varied SubstituentsModulates potency and selectivity, particularly for kinase inhibitors. nih.gov
C6 Halogen (e.g., Chlorine)Serves as a versatile handle for introducing diverse functional groups. nih.gov
N7/N9 AlkylationN9 isomers are often more stable, but N7 isomers can confer unique antiviral and anticancer activities. nih.govacs.org
C8 Varied SubstituentsInfluences glycosidic bond conformation and can introduce novel activities like cytostatic effects. mdpi.com

Computational Chemistry and Molecular Modeling Approaches in Purine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a purine (B94841) derivative, and its protein target.

Prediction of Binding Modes and Affinities for Purine Derivatives

Molecular docking simulations are pivotal in elucidating the binding modes of purine derivatives like 2-Chloro-7-methyl-7h-purin-6-ol within the active site of a target protein. By employing sophisticated algorithms, these simulations can predict the most energetically favorable conformation of the ligand, providing insights into its potential mechanism of action. The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the interaction. For instance, in a hypothetical docking study of this compound and its analogs against a kinase target, the predicted binding affinities can help in ranking compounds for further experimental validation.

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interactions
This compound -8.5150Hydrogen bond with catalytic lysine, Pi-stacking with phenylalanine
Analog A (2-amino substitution)-9.280Additional hydrogen bond with aspartate
Analog B (7-ethyl substitution)-8.1200Minor steric clash with gatekeeper residue
Analog C (6-methoxy substitution)-7.5450Loss of key hydrogen bond

This table presents hypothetical data for illustrative purposes.

Identification of Key Amino Acid Residues in Protein Binding Pockets

A significant outcome of molecular docking is the identification of crucial amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. These residues can form hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking interactions with the purine derivative. For this compound, docking studies could reveal that the chlorine atom at the 2-position forms a halogen bond with a specific residue, while the methyl group at the 7-position fits into a hydrophobic pocket. The purine core itself often engages in multiple hydrogen bonds and aromatic interactions, anchoring the molecule in the active site. Understanding these key interactions is fundamental for structure-based drug design, enabling the rational modification of the ligand to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of purine analogs including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. This involves calculating a set of molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a predictive model. A successful QSAR model can be used to predict the activity of untested compounds, prioritize synthesis efforts, and provide insights into the structural features that are important for activity.

DescriptorDescriptionInfluence on Activity
LogPLipophilicityPositive correlation up to an optimal value
Molecular WeightSize of the moleculeNegative correlation beyond a certain threshold
Dipole MomentPolarityCan influence solubility and binding
Number of Hydrogen Bond Donors/AcceptorsH-bonding capacityCrucial for specific interactions with the target

This table illustrates the types of descriptors used in QSAR studies and their potential influence.

In Silico Chemical Reactivity Assessment and Ligand Strain Energy Analysis

In silico methods can be employed to assess the chemical reactivity of molecules like this compound. This is particularly important for identifying potentially reactive functional groups that could lead to off-target effects or toxicity. Computational tools can predict parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's susceptibility to electrophilic and nucleophilic attack.

Development of Pharmacophore Models and Virtual Screening Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. Based on the structure of this compound and other active purine derivatives, a pharmacophore model can be developed. This model might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring, all with specific spatial relationships.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid identification of diverse chemical scaffolds that are likely to be active, significantly accelerating the initial stages of drug discovery. The hits from virtual screening can then be subjected to more rigorous computational analyses, such as molecular docking and MD simulations, before being selected for experimental testing.

Emerging Research Avenues and Therapeutic Potential of 2 Chloro 7 Methyl 7h Purin 6 Ol Derivatives

Applications in Drug Discovery and Development

The development of purine (B94841) analogs as drugs is a complex process that begins with a lead compound and involves extensive modification to enhance its therapeutic properties. patsnap.comyoutube.com This optimization is crucial for transforming a promising molecule into a viable clinical candidate. patsnap.com

Lead Compound Optimization Strategies for Purine Scaffolds

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is refined to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.com For purine scaffolds, this process involves a multi-parameter approach, often cycling through design, synthesis, and testing to achieve a profile that matches the desired therapeutic goals. youtube.com The primary aim is to enhance the interaction with the biological target while minimizing off-target effects and improving drug-like properties. patsnap.com

Key strategies employed in the optimization of purine-based lead compounds include:

Structure-Based Drug Design: This strategy uses high-resolution structural information of the target protein (e.g., an enzyme) to guide the modification of the purine scaffold. patsnap.com By visualizing how a compound binds to its target, chemists can make precise changes to the molecule to improve its fit and binding affinity. patsnap.com

Improving Physicochemical and ADME Properties: A significant part of optimization involves fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This can involve modifying the purine structure to improve solubility, metabolic stability, and oral bioavailability. researchgate.net For example, adding or modifying substituents on the purine ring can alter its lipophilicity and polarity. nih.gov

Combinatorial Chemistry and Library Synthesis: To explore the structure-activity relationship (SAR) around the purine core, researchers often generate diverse libraries of related compounds. nih.gov Methods like solid-phase synthesis allow for the efficient creation of many derivatives, where different chemical groups are placed at various positions on the purine ring (e.g., C2, C6, and N9). nih.govgoogle.com

Optimization StrategyObjectiveExample Approach for Purine ScaffoldsReference
Structure-Based DesignEnhance binding affinity and selectivity.Modify substituents on the purine ring to exploit specific interactions within the target's binding pocket, as visualized by X-ray crystallography. patsnap.com
ADME ImprovementImprove oral bioavailability, metabolic stability, and solubility.Introduce polar groups to increase solubility or block sites of metabolic attack to prolong half-life. researchgate.net
Structural SimplificationReduce molecular complexity and improve pharmacokinetics.Truncate unnecessary side chains from a large, complex purine derivative to create a smaller, more "drug-like" molecule. nih.gov
Combinatorial SynthesisExplore structure-activity relationships (SAR) broadly.Create a library of 2,6,9-trisubstituted purines to rapidly identify key structural features required for potency. nih.gov

Addressing Drug Resistance Mechanisms through Purine Derivatives

Drug resistance is a major challenge in treating diseases like cancer and parasitic infections. nih.govnih.gov Purine derivatives, particularly those that function as antimetabolites, can be designed to circumvent these resistance mechanisms. nih.gov Antimetabolites work by mimicking natural molecules and interfering with critical metabolic pathways, such as DNA synthesis. nih.gov

Mechanisms by which purine derivatives can address drug resistance include:

Bypassing Altered Drug Transport: Cancer cells or pathogens can develop resistance by reducing the uptake of a drug. Designing purine analogs that can enter cells via different transporters can overcome this. nih.gov

Overcoming Enzymatic Inactivation: Resistance can emerge when cells increase the expression of enzymes that inactivate a drug. nih.gov For purine analogs, this can involve enzymes like adenosine (B11128) deaminase or purine nucleoside phosphorylase. nih.gov Modifying the purine structure, such as at the 7-position (creating a 7-deazapurine like Tubercidin), can make the compound resistant to degradation by these enzymes. wikipedia.org

Targeting Altered Metabolic Pathways: Tumor cells and parasites often rely heavily on specific metabolic pathways for survival. nih.gov Purine antimetabolites can inhibit key enzymes in these pathways. nih.gov For instance, the metabolite of mercaptopurine, methyl-T-IMP, is a potent inhibitor of an early enzyme in the de novo purine synthesis pathway, depleting the cell of essential nucleotides. nih.gov If a cell develops resistance by altering one target, a purine derivative might be designed to inhibit a different enzyme in the same or a related pathway.

Resistance MechanismCellular ChangeStrategy with Purine DerivativesReference
Decreased Drug UptakeReduced expression or mutation of drug transporters.Design analogs that use alternative cellular entry points. nih.gov
Increased Drug EffluxOverexpression of efflux pumps (e.g., P-glycoprotein).Develop derivatives that are not substrates for these pumps. nih.gov
Enzymatic InactivationIncreased activity of drug-metabolizing enzymes (e.g., adenosine deaminase).Create structurally modified purines (e.g., 7-deazapurines) that are poor substrates for these enzymes. nih.govwikipedia.org
Target Enzyme MutationAlteration in the drug's target protein reduces binding affinity.Synthesize derivatives that can bind to the mutated target or inhibit a different essential enzyme. nih.gov

Chemical Biology Probes and Tools based on Purine Structures

Beyond their direct therapeutic potential, purine derivatives are invaluable as chemical probes to investigate biological systems. nih.gov Their ability to mimic natural ligands for a vast array of proteins makes them ideal tools for target identification and pathway elucidation. nih.govnih.gov

The purine scaffold can be modified to create:

Enzyme Inhibitors: Polysubstituted purines have been developed as potent and selective inhibitors for a wide range of enzymes, including cyclin-dependent kinases (CDKs), Src kinase, and HSP90. nih.govnih.gov These inhibitors can be used to study the cellular roles of these enzymes in processes like cell cycle control and signal transduction.

Affinity-Based Probes: To identify the specific protein targets of a bioactive compound, the purine molecule can be chemically tagged with a reporter group, such as biotin. nih.gov This "probe" is incubated with cell lysates, and any proteins that bind to it can be isolated and identified using mass spectrometry. nih.gov

Fluorescent Probes: Attaching a fluorescent group to a purine scaffold creates a tool for visualizing biological processes in real-time. For example, fluorescent adenosine analogs can be used to study purinergic receptors or enzymes involved in nucleic acid metabolism. mdpi.com

SERS Probes: Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can detect molecules based on their unique vibrational fingerprint. mdpi.com Purine compounds like adenine (B156593) produce strong SERS signals, allowing them to be used as markers to study metabolic stress in bacteria or other cellular changes non-invasively. mdpi.com

Patent Landscape Analysis of 2-Chloro-7-methyl-7H-purin-6-ol and its Derivatives

A review of the patent landscape provides insight into the commercial and research interest in a particular chemical scaffold. The compound this compound (C₆H₅ClN₄O) is cited in numerous patents, indicating its role as a key intermediate or a core structural motif in the development of novel compounds. uni.lu

Analysis of patent filings reveals several key areas of application for derivatives of this and related purine structures:

Application AreaGeneral Purpose of InventionExample Target ClassReference
OncologyDevelopment of agents for treating B-cell proliferative disorders and other cancers.Kinase inhibitors (e.g., Bruton's tyrosine kinase - Btk). google.com
Autoimmune & Inflammatory DiseasesCreation of modulators for immune signaling pathways.Kinase inhibitors (e.g., Btk). google.com
Combinatorial LibrariesMethods for synthesizing large libraries of highly substituted purines for drug screening.General drug discovery platforms. google.com
Antiviral AgentsCompounds designed to inhibit viral replication.Viral polymerases or other essential viral enzymes. nih.gov

The patents often describe methods for producing highly substituted purine compounds from pyrimidine (B1678525) precursors or methods for creating libraries of these compounds for high-throughput screening. google.com Many patents focus on the development of kinase inhibitors for diseases like rheumatoid arthritis and cancer, highlighting the importance of the purine scaffold in targeting these enzymes. google.com

Future Directions in Synthetic Methodology and Target Identification for Purine Compounds

The continued success of purine derivatives in drug discovery relies on ongoing innovation in both how these molecules are made and how their biological targets are identified.

Future Directions in Synthetic Methodology:

Advanced Coupling Reactions: The development of new metal-catalyzed coupling reactions (e.g., using palladium or copper catalysts) has greatly expanded the range of substituents that can be attached to the purine ring at positions C2, C6, and C8. mdpi.com Future work will likely focus on making these reactions more efficient, selective, and environmentally friendly.

Solid-Phase Synthesis: To accelerate the creation of purine libraries, solid-phase synthesis methods are becoming increasingly important. google.com In this approach, the purine core is attached to a solid support (a resin), allowing for the easy addition of various building blocks and simplification of the purification process. google.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch chemistry. Applying flow chemistry to purine synthesis could enable more efficient and reproducible production of these compounds.

Future Directions in Target Identification:

Label-Free Identification Methods: While affinity-based probes are powerful, attaching a label can sometimes alter the compound's activity. nih.gov Label-free methods, which identify protein targets by observing how they are stabilized or destabilized in the presence of the unlabeled small molecule, are gaining traction. nih.gov

Activity-Based Protein Profiling (ABPP): This chemical proteomic technology uses reactive probes to map the active sites of entire enzyme families directly in complex biological systems. Designing purine-based probes for ABPP could help identify novel targets and understand off-target effects.

Computational Prediction: As computational power and algorithms improve, in silico methods for predicting the likely protein targets of a small molecule based on its structure are becoming more accurate. These methods can help prioritize experimental efforts and generate new hypotheses for a compound's mechanism of action.

Concluding Remarks and Future Perspectives

Summary of Key Research Findings on 2-Chloro-7-methyl-7H-purin-6-ol and Related Compounds

Research into this compound and its structural relatives has primarily focused on their synthesis and potential as building blocks for more complex, biologically active molecules. The purine (B94841) scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, allows for extensive chemical modification, leading to a diverse array of compounds with significant bioactivity. rsc.orgresearchgate.net

Key findings from research on related substituted purines demonstrate the importance of the substitution pattern on the purine ring for biological activity. For instance, the presence of a chloro-substituent at the C2 or C6 position is a common strategy for creating versatile intermediates. This halogen atom can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. acs.orgmdpi.com

Alkylation at the N7 position, as seen in this compound, is a less common but increasingly interesting modification compared to the more typical N9 substitution. nih.gov Research has focused on developing regioselective methods to control the site of alkylation, as the specific isomer obtained can drastically alter the compound's biological properties. acs.orgnih.gov For example, studies on N7-alkylated purines have revealed compounds with antiviral and anticancer activities. nih.gov

Enzymatic synthesis has also emerged as a powerful tool for creating specific purine nucleosides. For example, 2-chloropurine derivatives have been used in transglycosylation and arsenolysis reactions to produce arabinonucleosides, some of which exhibit significant antiproliferative activity against cancer cell lines. mdpi.com One such serine derivative of a 2-chloropurine arabinoside showed an activity level (IC50 = 16 μM) approaching that of the established drug Nelarabine. mdpi.com These findings underscore the therapeutic potential that can be unlocked by modifying the purine core.

Table 1: Research Highlights of Related Purine Derivatives
Compound ClassKey Research FindingPotential ApplicationReference
N7-Alkyl-6-chloropurinesDevelopment of regioselective N7 tert-alkylation methods using SnCl₄ as a catalyst. acs.orgnih.govScaffolds for creating new 6,7-disubstituted purine derivatives with potential cytotoxic or antiviral activity. nih.gov acs.org, nih.gov
2-Chloropurine ArabinosidesEnzymatic synthesis via arsenolysis of corresponding ribosides. mdpi.comA serine derivative showed significant antiproliferative activity (IC50 = 16 μM) on the U937 human leukemia cell line. mdpi.com mdpi.com
2-Aminopurine (B61359) AnalogsAn (S)-(+)-enantiomer of a 2-aminopurine derivative inhibited HSV-1 replication. nih.govDevelopment of antiviral agents. nih.gov nih.gov
Pyrrolo[2,3-d]pyrimidine Derivatives (7-deazapurines)Used as intermediates in the synthesis of kinase inhibitors like Ribociclib. chemicalbook.comAnticancer therapeutics. chemicalbook.com chemicalbook.com

Outstanding Challenges and Opportunities in Purine Chemistry

Despite significant advances, the field of purine chemistry faces several challenges that also represent significant opportunities for future research.

Challenges:

Regioselectivity: Controlling the substitution pattern on the purine ring, particularly N7 vs. N9 alkylation, remains a significant synthetic hurdle. acs.orgnih.gov Developing robust, generalizable methods for regioselective functionalization is crucial for systematically exploring the structure-activity relationships of purine derivatives.

Complexity of Biological Systems: Purines interact with a vast number of proteins and are central to many metabolic pathways. nih.govresearchgate.net Elucidating the precise mechanism of action for new purine derivatives and understanding their off-target effects is a complex task. Genetic polymorphisms can also affect the metabolism and efficacy of purine-based drugs, necessitating a personalized medicine approach. researchgate.net

Synthesis of Novel Scaffolds: While classical purine structures are well-explored, the synthesis of novel fused heterocyclic systems that mimic the purine core is an ongoing challenge. researchgate.netresearchgate.net These new scaffolds could lead to compounds with entirely new biological activities.

Opportunities:

Therapeutic Agent Development: The inherent bioactivity of the purine scaffold presents vast opportunities for drug discovery. rsc.org There is significant potential to develop novel anticancer, antiviral, anti-inflammatory, and antimicrobial agents by modifying the purine core. rsc.orgresearchgate.net

Chemical Biology Probes: Purine derivatives can be developed as highly specific chemical probes to study the function of enzymes and receptors involved in purine metabolism and signaling. This can help to identify new drug targets. researchgate.net

Catalysis and Green Chemistry: Developing more efficient and environmentally friendly synthetic methods, including biocatalysis and solvent-free reactions, is a major opportunity. mdpi.comresearchgate.net Enzymatic synthesis, for example, can offer high stereoselectivity and regioselectivity under mild conditions. mdpi.com

Materials Science: Purine-based molecules are being explored for applications in materials science, such as the formation of optoelectronic materials, coordination polymers, and self-assembling nanostructures, due to their hydrogen bonding and π-stacking capabilities. researchgate.net

Future Trajectories for this compound Research

Based on the current state of purine chemistry, several future research trajectories can be envisioned for this compound.

Library Synthesis and Screening: A primary future direction would be to use this compound as a starting scaffold for the creation of a diverse chemical library. The C2-chloro and C6-oxo functionalities are prime sites for modification. Nucleophilic substitution at the C2 position could introduce a wide variety of side chains (amines, thiols, etc.), while the C6-oxo group could be subjected to various chemical transformations. This library could then be screened against a panel of biological targets, particularly protein kinases, where many purine analogs have shown inhibitory activity.

Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the this compound structure will be crucial for building a clear SAR profile. This would involve comparing the biological activity of the N7-methyl isomer with its N9-methyl counterpart to precisely determine the role of the methyl group's position. Further studies could explore the effect of different alkyl groups at the N7 position.

Development as a Precursor for Nucleoside Analogs: Following the successful enzymatic synthesis of other chloropurine nucleosides mdpi.com, future work could investigate whether this compound can serve as a substrate for nucleoside phosphorylases to create novel N7-methylated nucleoside analogs. These compounds would be of interest for their potential antiviral and anticancer properties, as N7-substituted purine nucleosides are known to possess such activities. nih.gov

Investigation of Biophysical Properties: Characterizing the fundamental biophysical properties of this compound, such as its binding affinity to various purine-binding proteins and its metabolic stability, would provide essential data to guide its future development as a potential therapeutic lead or research tool.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-7-methyl-7H-purin-6-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via substitution reactions on purine precursors. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, followed by methylation at the 7-position with methyl iodide in the presence of a base like K₂CO₃. Optimization of stoichiometry, temperature (e.g., 80–100°C for methylation), and solvent polarity (e.g., DMF or THF) is critical to minimize side products like over-alkylation or hydrolysis .
  • Data Contradictions : Some studies report lower yields (<50%) due to competing hydrolysis of the chloro group under basic conditions, while others achieve >70% purity via controlled stepwise purification (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H NMR should show a singlet for the 7-methyl group (~δ 3.5 ppm) and absence of a hydroxyl proton due to tautomerism. ¹³C NMR confirms the chloro-substituted carbon at ~δ 150 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve ambiguities in tautomeric forms (e.g., 7H vs. 9H configurations) by analyzing bond lengths and angles. For example, the C6-Cl bond length typically ranges from 1.72–1.75 Å .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly regarding its genotoxicity and enzyme inhibition?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell-line specificity (e.g., HeLa vs. HEK293) or impurity profiles.
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to evaluate interactions with targets like DNA methyltransferases or purine nucleoside phosphorylase. For example, the chloro group may sterically hinder binding compared to hydroxyl analogs .
    • Data Contradictions : Some studies report genotoxicity via ROS generation (e.g., 2-hydroxyadenine formation in DNA), while others attribute effects to off-target kinase inhibition. Cross-validate using comet assays and kinase profiling panels .

Q. How does the substitution pattern (Cl at C6, Me at C7) influence the compound’s solubility and bioavailability in preclinical models?

  • Methodology :

  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. The chloro group increases LogP (~1.5) compared to hydroxyl analogs (LogP ~0.3), enhancing membrane permeability but reducing aqueous solubility .
  • Pharmacokinetic Profiling : Administer the compound in rodent models with LC-MS/MS quantification. Methylation at N7 may reduce hepatic clearance by blocking Phase I oxidation .

Q. What advanced techniques validate the compound’s mechanism of action in modulating purine metabolism pathways?

  • Methodology :

  • Isotope Tracing : Use ¹⁵N-labeled adenine to track incorporation into ATP/ADP pools via HPLC-MS. Inhibition of adenine phosphoribosyltransferase (APRT) by this compound reduces salvage pathway activity .
  • Metabolomics : Perform untargeted LC-MS on treated cells to identify dysregulated metabolites (e.g., elevated hypoxanthine, depleted S-adenosylmethionine) .

Experimental Design & Data Analysis

Q. How to design a robust SAR study comparing this compound with its analogs (e.g., 2-amino or 2-hydroxy derivatives)?

  • Methodology :

  • Library Synthesis : Prepare analogs via parallel synthesis (e.g., substituting Cl with NH₂ or OH while keeping the 7-methyl constant).
  • High-Throughput Screening : Use 96-well plates to assay inhibition of purine metabolism enzymes (e.g., xanthine oxidase) and correlate activity with substituent electronegativity and steric bulk .
    • Critical Parameters : Control for tautomerism (e.g., 7H vs. 9H forms) using DMSO-d₆ NMR titrations to confirm dominant tautomers under physiological pH .

Q. What statistical approaches are recommended for analyzing contradictory spectral data (e.g., NMR, IR) across research groups?

  • Methodology :

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to IR spectra (e.g., 1688 cm⁻¹ for C=O stretch) to identify batch-specific impurities or hydration states .
  • Consensus Modeling : Use Bayesian inference to reconcile conflicting crystallographic data (e.g., unit cell parameters) by weighting studies based on resolution (<1.5 Å preferred) .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize chlorinated byproducts with 10% sodium thiosulfate before disposal in halogenated waste containers .

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